Lupanine perchlorate
Overview
Description
Lupanine perchlorate is a quinolizidine alkaloid derived from the seeds of various Lupinus species. It is known for its diverse biological activities and potential applications in various fields, including medicine and agriculture. The compound is characterized by its unique chemical structure, which includes a quinolizidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lupanine perchlorate can be synthesized through several methods. One common approach involves the extraction of lupanine from lupin seeds, followed by its conversion to this compound. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted lupanine is then reacted with perchloric acid to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Lupinus species are processed to isolate lupanine, which is then converted to this compound using standardized reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lupanine perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other quinolizidine alkaloids and related compounds.
Biology: Lupanine perchlorate exhibits significant biological activity, including antimicrobial and antidiabetic effects.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diabetes and neurodegenerative diseases.
Industry: this compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism of action of lupanine perchlorate is not fully understood. it is hypothesized to function by inhibiting certain enzymes and signaling pathways associated with cancer cell growth and inflammation. Additionally, this compound has been noted to trigger apoptosis, or programmed cell death, in cancer cells. It also modulates liver gene expression, influencing various metabolic pathways .
Comparison with Similar Compounds
Lupanine perchlorate is part of a larger group of quinolizidine alkaloids, which include compounds such as sparteine and lupinine. These compounds share a similar quinolizidine ring structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific perchlorate group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Sparteine
- Lupinine
- 13-Hydroxylupanine
- 17-Hydroxylupanine
Properties
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZQTPMQQXAHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14691-01-1 | |
Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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